Methyl 2,4-difluoro-5-nitrobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2,4-difluoro-5-nitrobenzoate has been extensively studied. For instance, the molecular structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are in agreement with the experimental data. The stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which showed the presence of hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicated charge transfer within the molecule .
Synthesis Analysis
Synthesis of related compounds involves various reactions under controlled conditions. For example, Methyl 4-methylsulfonyl-2-nitrobenzoate was prepared by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Another compound, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, was synthesized using a mixture of nitric acid and sulfuric acid for nitration, which resulted in a high yield above 80% and had advantages such as low production cost and high quality .
Chemical Reactions Analysis
The reactivity of these compounds can be complex. For instance, the study of alkyl [(substituted phenylsulfonyl)methyl]-3-nitrobenzoates and their sulfinyl derivatives revealed that the carbon-sulfur bond fission occurs with a 5% sodium hydroxide solution, in addition to the alkaline ester hydrolysis . This indicates that the compounds can undergo multiple reaction pathways, which could be relevant for Methyl 2,4-difluoro-5-nitrobenzoate as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic methods. The IR, NMR, and mass spectra were used to confirm the structure of synthesized esters . The crystal structure of Methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular bifurcated C—H⋯O interactions . Additionally, Methyl 4-hydroxy-3-nitrobenzoate crystallizes with two unique molecules in the asymmetric unit, and the crystal structure features hydrogen bonding and π-stacking interactions .
Scientific Research Applications
Chemical Analysis and Detection
Methyl 2,4-difluoro-5-nitrobenzoate and related compounds are utilized in chemical analyses. Alder, Augenstein, and Rogerson (1978) detailed a gas-liquid chromatographic method to detect residues of similar compounds in various samples, including soybeans and soil, demonstrating the compound's relevance in analytical chemistry (Alder, Augenstein, & Rogerson, 1978).
Biological and Biochemical Applications
Ellman (1959) synthesized a water-soluble aromatic disulfide related to Methyl 2,4-difluoro-5-nitrobenzoate for determining sulfhydryl groups in biological materials, highlighting its utility in biochemical research (Ellman, 1959).
Crystallography and Molecular Structure
Studies by Portilla et al. (2007) on compounds structurally similar to Methyl 2,4-difluoro-5-nitrobenzoate have provided insights into molecular structures and hydrogen bonding, useful in crystallography and molecular engineering (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthesis and Chemical Properties
Research by Cai Chun (2004) on the synthesis of related methyl nitrobenzoates has improved understanding of their chemical properties and production processes, which is critical for their application in scientific research (Cai Chun, 2004).
Environmental and Agricultural Studies
Leather and Foy (1977) investigated the metabolism of a compound related to Methyl 2,4-difluoro-5-nitrobenzoate in soil and plants, providing important insights into its environmental behavior and potential agricultural applications (Leather & Foy, 1977).
Electrochemistry and Pesticide Research
Hromadová et al. (2005) explored the electrochemical properties and decomposition reactions of a nitropesticide related to Methyl 2,4-difluoro-5-nitrobenzoate, contributing to the field of electrochemistry and pesticide efficacy (Hromadová, Morkovská, Pospíšil, & Giannarelli, 2005).
Pharmaceutical Research and Quality Control
Gaddam et al. (2020) developed an HPLC method for detecting genotoxic impurities in lenalidomide, including compounds related to Methyl 2,4-difluoro-5-nitrobenzoate, underscoring its significance in pharmaceutical quality control (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2,4-difluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBOVOUTOBMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466152 | |
Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-difluoro-5-nitrobenzoate | |
CAS RN |
125568-71-0 | |
Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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